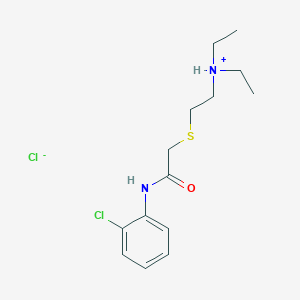
2-Cloro-4-(clorometil)piridina
Descripción general
Descripción
2-Chloro-4-(chloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industria agroquímica
2-Cloro-4-(clorometil)piridina: se utiliza en la síntesis de trifluorometilpiridinas, que son motivos estructurales clave en los ingredientes agroquímicos activos . Estos derivados se utilizan principalmente para la protección de cultivos, ofreciendo una defensa efectiva contra las plagas. La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características de la porción de piridina contribuyen a las actividades biológicas de estos compuestos.
Aplicaciones farmacéuticas
En el ámbito de la medicina, This compound sirve como precursor de varios compuestos farmacéuticos . Su papel como agente alquilante le permite participar en la síntesis de fármacos que pueden incluir antihistamínicos, antiinflamatorios y sedantes, mejorando el arsenal de opciones terapéuticas disponibles.
Ciencia de los materiales
Este compuesto encuentra su aplicación en la ciencia de los materiales como reactivo en la síntesis de moléculas complejas como el ácido dietilentriamina pentaacético bisamida de Gd^3+, que es un agente de contraste de resonancia magnética (IRM) sensible a Zn^2± . Estas aplicaciones subrayan la importancia de This compound en el desarrollo de herramientas de diagnóstico avanzadas.
Síntesis química
This compound: es un intermedio valioso en la síntesis química. Se utiliza en varias reacciones, incluida la cloración y la alquilación, para producir una amplia gama de productos químicos . Su versatilidad en los procesos de síntesis la convierte en un activo importante en la industria química.
Ciencia ambiental
Las aplicaciones ambientales de This compound están relacionadas con su papel en la síntesis de compuestos utilizados en pruebas ambientales y esfuerzos de remediación. La reactividad del compuesto se puede aprovechar para crear marcadores y trazadores para el monitoreo ambiental .
Investigación bioquímica
En bioquímica, This compound se utiliza para crear ligandos que contienen piridina, los cuales son cruciales en el estudio y la manipulación de procesos bioquímicos . Estos ligandos pueden unirse a enzimas o receptores específicos, lo que permite a los investigadores sondear el funcionamiento intrincado de los sistemas biológicos.
Farmacología
La importancia farmacológica de This compound radica en su utilidad como bloque de construcción para el desarrollo de nuevos fármacos. Su estructura química es propicia para modificaciones que pueden conducir al descubrimiento de nuevas moléculas farmacológicamente activas .
Usos industriales
Industrialmente, This compound se emplea en la producción de diversos productos comerciales. Se puede utilizar para sintetizar componentes para procesos industriales, lo que demuestra su amplia utilidad más allá del entorno de laboratorio .
Safety and Hazards
- Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .
Mecanismo De Acción
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogenous bases in DNA.
Mode of Action
As an alkylating agent, 2-Chloro-4-(chloromethyl)pyridine can donate an alkyl group to its target. This process often results in the formation of covalent bonds with macromolecules, potentially leading to changes in their structure and function .
Result of Action
As an alkylating agent, it may cause dna damage, potentially leading to cell death or mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(chloromethyl)pyridine. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances in the environment that can react with it.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the nitrogenous bases in nucleic acids . This interaction can lead to modifications in the structure and function of these biomolecules, affecting their activity and stability.
Cellular Effects
The effects of 2-Chloro-4-(chloromethyl)pyridine on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, as an alkylating agent, it can induce DNA damage, leading to changes in gene expression and potentially triggering cell cycle arrest or apoptosis. Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(chloromethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the alkylation of DNA by 2-Chloro-4-(chloromethyl)pyridine can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, it can modify the activity of enzymes involved in various biochemical pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable biological response. High doses of 2-Chloro-4-(chloromethyl)pyridine can lead to adverse effects, such as tissue damage, organ toxicity, and even mortality in severe cases.
Metabolic Pathways
2-Chloro-4-(chloromethyl)pyridine is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting their activity and the overall metabolic flux . For example, it can inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(chloromethyl)pyridine within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2-Chloro-4-(chloromethyl)pyridine within tissues can also influence its overall biological effects, with certain tissues being more susceptible to its actions.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)pyridine is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can affect cytoplasmic enzymes and signaling pathways. The specific localization of 2-Chloro-4-(chloromethyl)pyridine can influence its overall biological effects and the pathways it impacts.
Propiedades
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-73-2 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-4-(chloromethyl)pyridine in the synthesis of lafutidine?
A1: 2-chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of lafutidine []. The research paper describes a synthetic route where 2-amino-4-methylpyridine is first chlorinated to yield 2-chloro-4-(chloromethyl)pyridine. This compound then undergoes a condensation reaction with piperidine in dimethylformamide (DMF) to produce lafutidine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride](/img/structure/B11118.png)

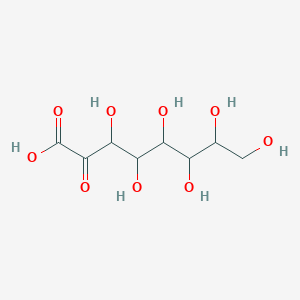
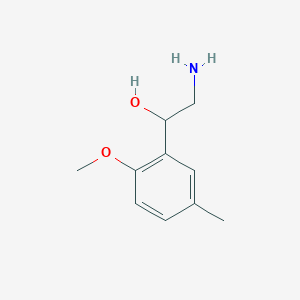
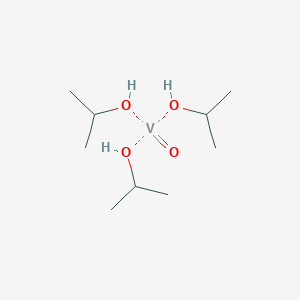
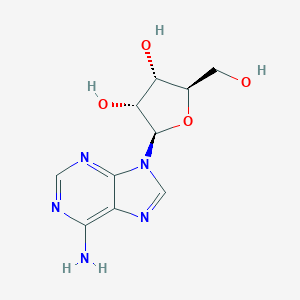
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
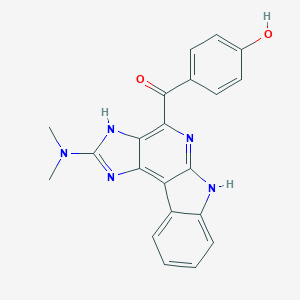

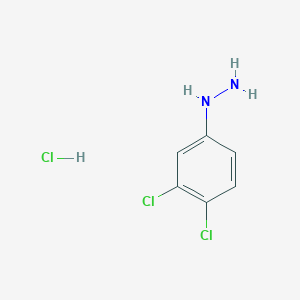
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
